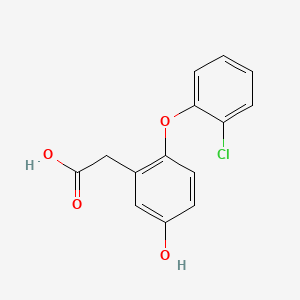
D-Fructose-13C,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-13C,d2: is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The stable isotopes of hydrogen (deuterium) and carbon (carbon-13) incorporated into this compound allow for precise tracking and quantification in metabolic studies and other research areas.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-13C,d2 involves the incorporation of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The process typically involves the use of labeled glucose or other carbohydrate precursors, which are then converted into this compound through enzymatic or chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, enzymatic conversion, and purification to obtain the final product. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) ensures the accurate quantification and characterization of the labeled compound.
化学反応の分析
Types of Reactions: D-Fructose-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for the reduction of this compound.
Substitution: Various nucleophiles can be used for substitution reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-gluconic acid, while reduction can yield D-mannitol.
科学的研究の応用
Chemistry: D-Fructose-13C,d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of carbohydrate metabolism. It helps in understanding the conversion of fructose into other metabolites and its role in various biochemical processes.
Biology: In biological research, this compound is used to study the uptake and utilization of fructose in cells and tissues. It is particularly useful in investigating the effects of fructose on cellular metabolism and energy production.
Medicine: this compound is employed in medical research to study the metabolic effects of fructose in the human body. It is used to investigate the role of fructose in conditions such as obesity, diabetes, and metabolic syndrome.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
作用機序
The mechanism of action of D-Fructose-13C,d2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 and deuterium atoms allow for precise tracking of the compound through these pathways, providing insights into the molecular targets and biochemical processes involved. The primary pathways include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
類似化合物との比較
D-Fructose-13C6: Another labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.
D-Fructose-1,6-13C2: A labeled form of D-Fructose with two carbon-13 atoms at positions 1 and 6.
Uniqueness: D-Fructose-13C,d2 is unique due to its specific labeling with both carbon-13 and deuterium, which provides distinct advantages in metabolic studies. The dual labeling allows for more precise tracking and quantification of the compound in various biochemical processes compared to compounds labeled with only one isotope.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2 |
InChIキー |
BJHIKXHVCXFQLS-SBJPZWNCSA-N |
異性体SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)





![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)



